molecular formula C22H26N2O2S B14280716 2-(3,3-diethoxypropylsulfanyl)-4,5-diphenyl-1H-imidazole CAS No. 137684-81-2

2-(3,3-diethoxypropylsulfanyl)-4,5-diphenyl-1H-imidazole

Cat. No.: B14280716
CAS No.: 137684-81-2
M. Wt: 382.5 g/mol
InChI Key: DPSOBGLGMJUMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,3-diethoxypropylsulfanyl)-4,5-diphenyl-1H-imidazole: is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of an imidazole ring substituted with diphenyl groups and a 3,3-diethoxypropylsulfanyl side chain. The structural complexity of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-diethoxypropylsulfanyl)-4,5-diphenyl-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole core, followed by the introduction of the diphenyl groups and the 3,3-diethoxypropylsulfanyl side chain. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced techniques such as microreactor technology can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-(3,3-diethoxypropylsulfanyl)-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the 3,3-diethoxypropylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of phenyl-substituted derivatives.

Scientific Research Applications

2-(3,3-diethoxypropylsulfanyl)-4,5-diphenyl-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,3-diethoxypropylsulfanyl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the diphenyl groups and the 3,3-diethoxypropylsulfanyl side chain can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 2-(3,3-diethoxypropylsulfanyl)-4,5-diphenyl-1H-imidazole is unique due to its combination of an imidazole ring, diphenyl groups, and a 3,3-diethoxypropylsulfanyl side chain. This structural complexity allows for diverse chemical reactivity and a wide range of applications in various fields.

Properties

CAS No.

137684-81-2

Molecular Formula

C22H26N2O2S

Molecular Weight

382.5 g/mol

IUPAC Name

2-(3,3-diethoxypropylsulfanyl)-4,5-diphenyl-1H-imidazole

InChI

InChI=1S/C22H26N2O2S/c1-3-25-19(26-4-2)15-16-27-22-23-20(17-11-7-5-8-12-17)21(24-22)18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3,(H,23,24)

InChI Key

DPSOBGLGMJUMOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCSC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.